molecular formula C9H6BrClN2O B13936235 7-Bromo-4-chloro-8-methoxyquinazoline

7-Bromo-4-chloro-8-methoxyquinazoline

Cat. No.: B13936235
M. Wt: 273.51 g/mol
InChI Key: TVUPGJXPSGSRRG-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-8-methoxyquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine, chlorine, and methoxy groups in the quinazoline ring enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chloro-8-methoxyquinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-nitrobenzoic acid and 2-amino-5-bromobenzonitrile.

    Cyclization Reaction: The key step involves the cyclization of these starting materials to form the quinazoline ring. This can be achieved through a condensation reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloro-8-methoxyquinazoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form substituted quinazolines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substituted Quinazolines: Formed through nucleophilic substitution.

    Quinazoline N-oxides: Formed through oxidation.

    Dihydroquinazolines: Formed through reduction.

Scientific Research Applications

7-Bromo-4-chloro-8-methoxyquinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-8-methoxyquinazoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-4-chloroquinazoline: Lacks the methoxy group at the 8-position.

    4,6,7-Substituted Quinazolines: Have different substituents at the 4, 6, and 7 positions.

Uniqueness

7-Bromo-4-chloro-8-methoxyquinazoline is unique due to the presence of the methoxy group at the 8-position, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for various research and therapeutic applications.

Properties

Molecular Formula

C9H6BrClN2O

Molecular Weight

273.51 g/mol

IUPAC Name

7-bromo-4-chloro-8-methoxyquinazoline

InChI

InChI=1S/C9H6BrClN2O/c1-14-8-6(10)3-2-5-7(8)12-4-13-9(5)11/h2-4H,1H3

InChI Key

TVUPGJXPSGSRRG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1N=CN=C2Cl)Br

Origin of Product

United States

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